

Quantitative Data from Primary Research

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Tyrphostin 23

CAS No.: 118409-57-7

Cat. No.: S517479

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The table below summarizes the primary quantitative findings on **Tyrphostin 23**'s effects on biological targets and cellular processes.

Experimental Context	Observed Effect	Reported Values (IC ₅₀ , K _i , etc.)	Citation
Cultured primary rat astrocytes	Doubling of glucose consumption and lactate release (glycolytic flux)	Maximal effect at 100 µM	[1]
In vitro kinase assay	Inhibition of Src tyrosine kinase	K _i = 6 µM	[2]
In vitro kinase assay	Inhibition of EGF-receptor kinase	K _i = 35 µM	[2]
In vitro kinase assay	Inhibition of FGF-receptor kinase	K _i = 300 µM	[2]
Cellular viability (HT-29 cells)	Inhibition of growth and colony formation	IC ₅₀ ≈ 10 µM	[2]
Cellular viability (HT-22 cells)	Protection from oxidative stress (oxytosis)	Protective concentration range: 0.5 - 200 µM	[3]

Detailed Experimental Protocols

To assist with experimental replication, here are the methodologies from the cited primary research.

Protocol: Assessing Glycolytic Flux in Astrocytes

This protocol is adapted from the study that reported the doubling of glycolytic flux [1].

- **Cell Culture Preparation:** Use cultured primary rat astrocytes.
- **Compound Exposure:** Expose cell cultures to **Tyrphostin 23** dissolved in the culture medium. Test a concentration range up to 200 μM for a duration of up to 4 hours.
- **Measurement of Glycolysis:**
 - **Glucose Consumption:** Measure the concentration of glucose in the culture medium before and after the incubation period.
 - **Lactate Production:** Measure the amount of lactate released into the culture medium as a key glycolytic byproduct.
- **Reversibility Test:** Remove the compound-containing medium after exposure, replace with fresh medium, and measure glucose consumption and lactate production again to confirm the effect is reversible.
- **Control Experiment:** Use the structurally related Tyrphostin 25 under identical conditions as a negative control, as it does not stimulate glycolysis.

Protocol: Isolating and Characterizing a T23-Derived Inhibitor

This protocol describes the process that led to the identification of a more potent, dimeric degradation product of T23, referred to as **P3** [2].

- **Compound Degradation:** First, a solution of **Tyrphostin 23** is intentionally oxidized to form degradation products.
- **Purification:**
 - **Solvent Extraction:** The reaction mixture is subjected to solvent extraction to isolate the compounds of interest.
 - **Flash Chromatography:** The extract is purified using silica-gel flash chromatography.
 - **HPLC:** Final purification is achieved using reverse-phase high-pressure liquid chromatography (HPLC).
- **Structural Elucidation:** The physical characteristics of the isolated compound (P3) are determined. Its structure is elucidated using ^1H and ^{13}C NMR spectroscopy, revealing a dimer of **Tyrphostin 23** joined at the benzylidene carbon.
- **Kinase Inhibition Assay:** The inhibitory activity of P3 is evaluated in vitro against a panel of protein tyrosine kinases (Src, Csk, EGF-receptor, FGF-receptor) and serine kinases (PK-A, PK-C). The K_i value is determined for each.

Documented Signaling Pathways & Mechanisms

Based on the search results, the molecular mechanisms of **Tyrphostin 23** are described but not fully mapped. The following diagram synthesizes the reported targets and effects into a logical pathway.

Diagram of Tyrphostin 23's reported molecular targets and downstream cellular effects, based on compiled research data.

Key Research Gaps and Future Directions

The available data reveals several areas where further investigation is needed:

- **Mechanism of Glycolytic Stimulation:** The precise molecular mechanism by which T23 stimulates glycolysis in astrocytes remains unresolved and requires elucidation [1].
- **Degradation and Metabolites:** The finding that T23 can degrade into more potent inhibitors (like the P3 dimer) highlights the need for stability studies and metabolite identification in biological systems [2].
- **Covalent Binding Potential:** While not reported for T23 specifically, recent research on related tyrphostins with cyanoacrylate moieties (e.g., AG556, Degrasyn) shows they can act as covalent Michael acceptors, binding to cysteine residues on targets like 5-lipoxygenase. This suggests a potential, unexplored mechanism for T23 [4].

Important Note on Research Currency

The core primary research studies on **Tyrphostin 23's** specific biochemical and cellular functions are from **2015 and earlier**. While highly informative for foundational knowledge, they may not reflect the current state of research. For the most up-to-date investigations, you may need to search for recent reviews or new primary literature that cites these older works, focusing on the broader tyrphostin family or specific tyrosine kinase inhibitors.

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References

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To cite this document: Smolecule. [Quantitative Data from Primary Research]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b517479#tyrphostin-23-primary-research-studies>]

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